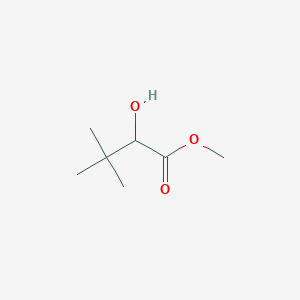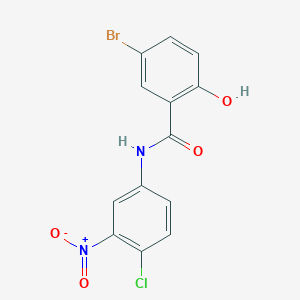![molecular formula C7H9N3S B2827829 2-[(Dimethylamino)(methylsulfanyl)methylene]malononitrile CAS No. 31297-60-6](/img/structure/B2827829.png)
2-[(Dimethylamino)(methylsulfanyl)methylene]malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(Dimethylamino)(methylsulfanyl)methylene]malononitrile” is a chemical compound with the CAS Number: 31297-60-6 . It has a molecular weight of 167.23 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9N3S/c1-10(2)7(11-3)6(4-8)5-9/h1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 75-76 degrees Celsius .Scientific Research Applications
Alzheimer's Disease Imaging
Researchers have developed a derivative, [18F]FDDNP, for positron emission tomography (PET) imaging to detect neurofibrillary tangles (NFTs) and beta-amyloid plaques in Alzheimer's disease patients. This derivative binds to NFTs and amyloid plaques in vitro and in vivo, aiding in the diagnostic assessment and monitoring treatment responses in Alzheimer's disease (Shoghi-Jadid et al., 2002).
Synthesis and Chemical Reactions
The compound has been utilized in various chemical syntheses, demonstrating its versatility in organic chemistry. For example, its reaction with dimethylformamide and phosphorus oxychloride has been shown to produce a range of pyridine derivatives, showcasing its utility in heterocyclic chemistry (Mittelbach & Junek, 1982).
Photophysical Studies
The compound's derivatives have been explored for their photophysical properties, including their potential in nonlinear optical materials due to their donor-acceptor structures. However, certain derivatives crystallize in a centrosymmetric space group, limiting their application in this area (Bogdanov et al., 2019).
Optical Materials
Malononitrile derivatives, including those with the dimethylaminomethylsulfanyl moiety, have been synthesized and their two-photon absorption properties studied. These compounds show promise in applications requiring strong intramolecular charge transfer and have been evaluated using techniques like UV-vis and fluorescence spectra (Zhao et al., 2007).
Catalysis and Chemical Transformations
The compound has also been implicated in the synthesis of metal-free and metal-containing phthalocyanines, which are converted into water-soluble quaternized products. These new compounds have been characterized for potential applications in various fields, including catalysis and materials science (Gürsoy et al., 2001).
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
2-[dimethylamino(methylsulfanyl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S/c1-10(2)7(11-3)6(4-8)5-9/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUNDVJTFGWNHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=C(C#N)C#N)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2827754.png)

![6-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B2827757.png)





![3-(2-chlorophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2827766.png)
![1-(2-Allylphenoxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2827767.png)
![4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/no-structure.png)
